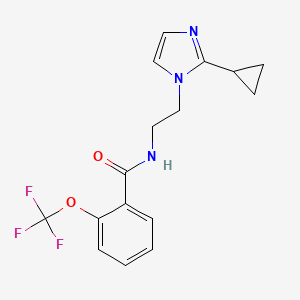

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c17-16(18,19)24-13-4-2-1-3-12(13)15(23)21-8-10-22-9-7-20-14(22)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQOIKJFWPOLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

Cyclopropyl-Ethyl Linker Attachment: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Benzamide Core Formation: The benzamide core is formed through the reaction of aniline derivatives with acyl chlorides or anhydrides.

Trifluoromethoxy Substitution: The trifluoromethoxy group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide core and the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The trifluoromethoxy group can enhance binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethoxy group (logP ~2.5) increases hydrophobicity compared to Rip-B’s dimethoxy (logP ~1.8) but less than ’s bis(trifluoromethyl) (logP ~3.2) .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a compound of increasing interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Imidazole Ring: The presence of a cyclopropyl-substituted imidazole ring is significant for its biological activity.

- Trifluoromethoxy Group: This moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Kinase Activity: Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown promising inhibitory effects on FGFR1 with an IC50 value of approximately 15.0 nM, indicating strong enzymatic inhibition .

- Anticonvulsant Properties: Similar imidazole derivatives have been documented for their efficacy in treating epilepsy and other neurological disorders, suggesting potential applications for this compound in neuroprotection .

- Antiproliferative Effects: In vitro studies have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Target/Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| FGFR1 Inhibition | Enzymatic Assay | 15.0 | |

| Antiproliferative | Various Cancer Cell Lines | 642.1 | |

| Anticonvulsant Activity | Neurological Models | Not specified |

Case Studies

Several studies have explored the efficacy of compounds structurally similar to this compound:

- Study on FGFR Inhibitors: A series of indazole-containing compounds were evaluated for their FGFR inhibitory activity, where structural modifications led to enhanced potency. The findings indicate that similar modifications could optimize the biological activity of our compound .

- Neuroprotective Effects: Research has indicated that imidazole derivatives can protect against hypoxic conditions in neuronal cells, reinforcing the potential for this compound in treating neurodegenerative diseases .

Q & A

Intermediate Stability Question

- pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for solid-state stability) .

- Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products .

What are the ethical and safety considerations for handling this compound in preclinical studies?

Advanced Safety Question

- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity.

- Environmental Impact : Assess persistence in wastewater via OECD 301B biodegradability tests.

- Regulatory Compliance : Adhere to NIH guidelines for in vivo studies (e.g., IACUC protocols) .

How can researchers leverage computational tools to predict metabolite formation and potential toxicity?

Advanced Computational Question

- In Silico Metabolism Prediction : Use software like MetaSite or GLORYx to identify Phase I/II metabolites.

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or cardiotoxicity risks.

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

What strategies can mitigate batch-to-batch variability during scale-up synthesis?

Advanced Process Chemistry Question

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology.

- Continuous Flow Chemistry : Enhance reproducibility by minimizing manual intervention.

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring .

How does the compound’s logP affect its pharmacokinetic profile, and how can this be modulated?

Advanced Pharmacokinetics Question

- logP Measurement : Determine via shake-flask method or HPLC-derived retention times.

- Impact : High logP (>3) may improve CNS penetration but increase hepatic clearance.

- Modulation : Introduce polar groups (e.g., hydroxyl or amine) or employ prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.